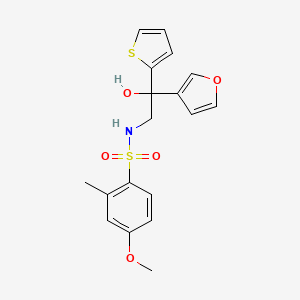
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H19NO5S2 and its molecular weight is 393.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide is a complex organic compound characterized by its unique structural features, including a furan ring, a thiophene ring, and a sulfonamide group. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmaceuticals and materials science.
Chemical Structure and Properties
The molecular formula of this compound is C15H15N1O4S with a molecular weight of approximately 303.3 g/mol. The structural arrangement imparts distinct chemical properties that may lead to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅N₁O₄S |
| Molecular Weight | 303.3 g/mol |
| CAS Number | 2034335-20-9 |
Biological Activity Overview
Research into compounds similar to this compound has indicated several potential biological activities:
The mechanism of action for this compound is not fully elucidated due to the lack of specific studies. However, it is hypothesized that the furan and thiophene moieties may interact with biological targets such as enzymes or receptors, influencing various biochemical pathways. The sulfonamide group may also facilitate binding to proteins, potentially modulating their activity .
Case Studies and Research Findings
While direct studies on this specific compound are scarce, related compounds have provided insights into its potential biological activities:
-
Antibacterial Studies : A review highlighted the effectiveness of various furan derivatives against Gram-positive and Gram-negative bacteria, suggesting that modifications in the structure could enhance antimicrobial potency .
Compound MIC (µM) against S. aureus MIC (µM) against E. coli Furan Derivative 1 20 40 Furan Derivative 2 40 70 - Anticancer Screening : Research on related benzo[b]furans indicated potent activity against cancer cells, with some compounds exhibiting lower IC50 values than standard treatments . This suggests that the incorporation of furan and thiophene rings could enhance anticancer properties.
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-4-methoxy-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S2/c1-13-10-15(23-2)5-6-16(13)26(21,22)19-12-18(20,14-7-8-24-11-14)17-4-3-9-25-17/h3-11,19-20H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDDAGMQWVRLKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=COC=C2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













